molecular formula C34H75N9O13P2S B3183358 3'-Phosphoadenosine 5'-phosphosulfate triethylammnonium salt CAS No. 936827-87-1

3'-Phosphoadenosine 5'-phosphosulfate triethylammnonium salt

Cat. No.: B3183358
CAS No.: 936827-87-1
M. Wt: 912 g/mol
InChI Key: DSVQYYJXFALRJJ-KWIZKVQNSA-N
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Description

3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. This compound is commonly used as a sulfate donor in sulfotransferase reactions, which are crucial in various biological processes, including the metabolism of hormones, drugs, and xenobiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt is synthesized through the phosphorylation of adenosine 5’-phosphosulfate (APS). The synthesis involves the action of PAPS synthase enzymes, which catalyze the transfer of a sulfate group from ATP to APS, forming 3’-Phosphoadenosine 5’-phosphosulfate . The reaction conditions typically involve the use of ATP as a phosphate donor and the presence of PAPS synthase enzymes .

Industrial Production Methods

In industrial settings, the production of 3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt involves the large-scale fermentation of microorganisms that express PAPS synthase enzymes. The fermentation process is optimized to maximize the yield of the compound, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt primarily undergoes sulfation reactions, where it acts as a sulfate donor. These reactions are catalyzed by sulfotransferase enzymes and involve the transfer of a sulfate group to various substrates, including hormones, drugs, and other small molecules .

Common Reagents and Conditions

The common reagents used in these reactions include the substrate to be sulfated and the sulfotransferase enzyme. The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature .

Major Products

The major products of these reactions are sulfated derivatives of the original substrates. For example, the sulfation of hormones like estrogen results in the formation of estrogen sulfate, which is a more water-soluble and less active form of the hormone .

Mechanism of Action

3’-Phosphoadenosine 5’-phosphosulfate triethylammonium salt exerts its effects by acting as a sulfate donor in sulfotransferase-catalyzed reactions. The sulfate group from the compound is transferred to the substrate, resulting in the formation of a sulfated product. This process is crucial for the metabolism and detoxification of various compounds in the body .

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;triethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O13P2S.4C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24;4*1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24);4*4-6H2,1-3H3/t4-,6-,7-,10-;;;;/m1..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVQYYJXFALRJJ-KWIZKVQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OS(=O)(=O)[O-])OP(=O)([O-])[O-])O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H75N9O13P2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

912.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936827-87-1
Record name 936827-87-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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